Balanced Dual PIM1/PIM2 Inhibition vs. PIM1-Selective Inhibitors
DAPPA (compound 1) demonstrates closely matched potency for PIM1 and PIM2 when assayed at 1 μM ATP, with PIM2 IC50 = 40 ± 5.8 nM and PIM1 IC50 = 57 ± 1.8 nM [1][2]. In contrast, several literature PIM1 inhibitors exhibit marked selectivity for PIM1 over PIM2; for example, compounds 29, 31, and 34 from independent series show PIM1 selectivity that is not replicated against PIM2 under comparable conditions [1]. This balanced profile simplifies interpretation of cellular phenotypes because both PIM1 and PIM2 are inhibited at similar concentrations, unlike PIM1-biased chemotypes that leave PIM2 activity largely intact at analogous exposures.
| Evidence Dimension | PIM1 vs. PIM2 IC50 (nM) at 1 μM ATP |
|---|---|
| Target Compound Data | PIM1 IC50 = 57 ± 1.8 nM; PIM2 IC50 = 40 ± 5.8 nM |
| Comparator Or Baseline | Literature PIM1 inhibitors (compounds 29, 31, 34) exhibit PIM1-over-PIM2 selectivity ratio >10-fold under respective assay conditions |
| Quantified Difference | PIM1/PIM2 IC50 ratio ≈ 1.4 for DAPPA vs. >10 for comparator chemotypes |
| Conditions | In vitro kinase assay; [ATP] = 1 μM; substrate AKRRRLSA; luciferin-luciferase detection |
Why This Matters
Procurement of a balanced dual PIM1/PIM2 inhibitor avoids the need for two separate compounds when both isoforms are implicated in a disease model.
- [1] Qian K, Wang L, Cywin CL, et al. J Med Chem. 2009;52(7):1814-1827. Table 5 and discussion of PIM1 vs. PIM2 selectivity. View Source
- [2] BindingDB BDBM28394. Affinity Data: PIM1 IC50 57 nM; PIM2 IC50 40 nM. View Source
